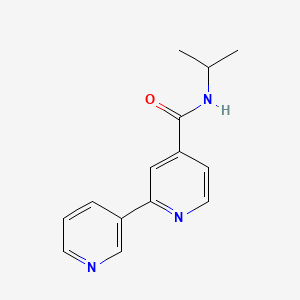![molecular formula C20H25NO2S B4152491 2-[(2-methoxyethyl)sulfanyl]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4152491.png)
2-[(2-methoxyethyl)sulfanyl]-N-(4-phenylbutan-2-yl)benzamide
Overview
Description
2-[(2-methoxyethyl)sulfanyl]-N-(4-phenylbutan-2-yl)benzamide is a synthetic organic compound. Its structure includes a benzamide core with various functional groups attached, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps:
Formation of the benzamide core: This can be achieved through the reaction of benzoic acid derivatives with amines.
Introduction of the thioether group: This step involves the reaction of the benzamide with a suitable thiol, such as 2-methoxyethanethiol, under appropriate conditions.
Attachment of the phenylpropyl group: This can be done through alkylation reactions using reagents like alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-methoxyethyl)sulfanyl]-N-(4-phenylbutan-2-yl)benzamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamides: Compounds with a benzamide core but different substituents.
Thioethers: Compounds with a sulfur atom bonded to two carbon atoms.
Phenylpropyl derivatives: Compounds with a phenylpropyl group attached to various functional groups.
Uniqueness
2-[(2-methoxyethyl)sulfanyl]-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-16(12-13-17-8-4-3-5-9-17)21-20(22)18-10-6-7-11-19(18)24-15-14-23-2/h3-11,16H,12-15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVPPSBBDHJMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2SCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methoxyethyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4152414.png)
![N-(2-methoxybenzyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4152422.png)
![ethyl 1-{2-[(2-methoxyethyl)thio]benzoyl}-4-piperidinecarboxylate](/img/structure/B4152438.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152453.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152461.png)
![1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B4152469.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)benzamide](/img/structure/B4152471.png)
![N-[4-(benzyloxy)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152473.png)
![2-[(2-methoxyethyl)thio]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4152481.png)
![ethyl 1-{2-[(2-methoxyethyl)thio]benzoyl}-3-piperidinecarboxylate](/img/structure/B4152485.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(2-methoxyethyl)thio]benzoyl}piperazine](/img/structure/B4152489.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152494.png)
![Dimethyl 2-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B4152506.png)
